molecular formula C23H29N3O2 B5378433 N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide

N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide

Cat. No. B5378433
M. Wt: 379.5 g/mol
InChI Key: AAWYXBSUSIHAHT-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide, also known as BEOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEOP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.

Scientific Research Applications

N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been investigated for its potential therapeutic applications in various fields of medicine. In particular, it has been found to exhibit potent antipsychotic and anxiolytic effects in animal models. N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has also been studied for its potential use as a radioligand for imaging dopamine D2 receptors in the brain. Moreover, N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been shown to have anti-inflammatory and antioxidant activities, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide is not fully understood. However, it has been suggested that N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide may exert its pharmacological effects by modulating the activity of dopamine and serotonin receptors in the brain. N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has also been shown to bind to 5-HT1A receptors, which are implicated in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which may explain its anti-inflammatory effects. Additionally, N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or complex delivery systems. Additionally, the high cost of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide may limit its availability for some researchers.

Future Directions

There are several future directions for research on N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide. One area of interest is the development of novel N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific receptors. Another area of interest is the investigation of the potential therapeutic applications of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Moreover, the use of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide as a radioligand for imaging dopamine D2 receptors in humans may have implications for the diagnosis and treatment of psychiatric disorders.

Synthesis Methods

N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide can be synthesized by the reaction of N-benzyl-N-ethyl-2-chloroacetamide with 3-oxo-1-(2-phenylethyl)-2-piperazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide as a white crystalline solid. The purity of N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide can be further improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-25(18-20-11-7-4-8-12-20)22(27)17-21-23(28)24-14-16-26(21)15-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWYXBSUSIHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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